molecular formula C12H12O B14649719 2-Cyclopenten-1-one, 3-methyl-2-phenyl- CAS No. 50397-92-7

2-Cyclopenten-1-one, 3-methyl-2-phenyl-

Cat. No.: B14649719
CAS No.: 50397-92-7
M. Wt: 172.22 g/mol
InChI Key: OKIYRMQBCLCTCE-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-methyl-2-phenyl- (IUPAC: 3-methyl-2-phenylcyclopent-2-en-1-one) is a cyclic ketone characterized by a conjugated cyclopentenone backbone substituted with a methyl group at position 3 and a phenyl ring at position 2. This compound is notable for its presence in natural products and industrial applications. For instance, it constitutes 10.55% of the essential oil derived from Rubia cordifolia roots, highlighting its natural abundance . It also exhibits fungicidal activity, as demonstrated in guava wood vinegar, where it contributes to the inhibition of Colletotrichum coccodes, a pathogen causing black dot disease in potatoes . Structurally, the α,β-unsaturated ketone moiety enables reactivity in organic synthesis, such as participation in Michael additions or Diels-Alder reactions .

Properties

CAS No.

50397-92-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methyl-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C12H12O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

OKIYRMQBCLCTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Nazarov cyclization reaction from divinyl ketones is a well-known method for synthesizing cyclopentenones . Additionally, the Saegusa–Ito oxidation from cyclopentanones and ring-closing metathesis from the corresponding dienes are also viable synthetic routes . Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclopenten-1-one, 3-methyl-2-phenyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopenten-1-one, 3-methyl-2-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. As an electrophile, it can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. For example, it can activate redox-sensitive transcription factors, such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes .

Comparison with Similar Compounds

Comparison with Similar Cyclopentenone Derivatives

Cyclopentenones with varying substituents display distinct physicochemical properties, biological activities, and applications. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Substituents Key Properties/Applications References
2-Cyclopenten-1-one, 3-methyl-2-phenyl- 3-methyl, 2-phenyl Natural product (10.55% in Rubia cordifolia oil); fungicidal activity
2-Cyclopenten-1-one, 2-methyl- 2-methyl Byproduct of phenol hydrogenation in supercritical water gasification (SCWG) processes
2-Cyclopenten-1-one, 3,4-dimethyl- 3,4-dimethyl Identified in lignin valorization studies; potential oxidizer intermediate
2-Cyclopenten-1-one, 3-(4-fluorophenyl)- 3-(4-fluorophenyl) Synthetic derivative with fluorinated aromatic group; used in pharmaceutical intermediates
3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one 3-methyl, 2-pentenyl Anti-inflammatory agent via Vitamin D receptor (VDR) downregulation

Key Research Findings

  • Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., phenyl, fluorine) enhance the electrophilicity of the α,β-unsaturated ketone, increasing reactivity in nucleophilic additions .
  • Natural vs. Synthetic Derivatives : Natural derivatives (e.g., 3-methyl-2-phenyl-) are prioritized in antimicrobial formulations, while synthetic fluorinated analogs are tailored for drug discovery .
  • Industrial Relevance: Methyl-substituted cyclopentenones serve as intermediates in surfactant and polymer synthesis, whereas phenolic derivatives are valorized in lignin processing .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 3-methyl-2-phenyl-2-cyclopenten-1-one?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Use polar capillary columns (e.g., DB-5, HP-INNOWAX) for separation, coupled with electron ionization (EI) at 70 eV. Retention indices (e.g., KI: 1289) and fragmentation patterns aid in identification .
  • NMR Spectroscopy : Employ 1^1H and 13^{13}C NMR to resolve signals from the cyclopentenone ring and substituents. For example, the methyl group at C3 and phenyl group at C2 will show distinct chemical shifts in CDCl₃. Compare with NIST reference data for validation .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ .

Q. How can researchers synthesize 3-methyl-2-phenyl-2-cyclopenten-1-one with high yield?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React cyclopentenone derivatives with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize temperature (40–60°C) and solvent (anhydrous dichloromethane) to minimize side products .
  • Cross-Aldol Condensation : Use a ketone precursor (e.g., methylcyclopentenone) and benzaldehyde under basic conditions (NaOH/ethanol). Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Typical yields range from 60–75%, depending on steric effects from the phenyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-methyl-2-phenyl-2-cyclopenten-1-one in Diels-Alder reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich dienophile compatibility. The phenyl group lowers LUMO energy, enhancing reactivity with electron-deficient dienes .
  • Transition State Analysis : Use software like Gaussian or ORCA to model activation energies and regioselectivity. For example, meta-substituted dienes may exhibit higher stereochemical control .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in spectral data caused by isomerism in substituted cyclopentenones?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Retention time differences confirm isomer presence .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect coalescence of signals from interconverting isomers. For example, hindered rotation of the phenyl group may cause splitting .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane and analyzing diffraction patterns .

Q. How should researchers address stability issues during long-term storage of 3-methyl-2-phenyl-2-cyclopenten-1-one?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture or light .
  • Stability Monitoring : Conduct periodic GC/MS analysis to detect degradation products (e.g., cyclopentenone dimers). Use stabilizers like BHT (0.01% w/w) in non-polar solvents .
  • Hazard Mitigation : Follow OSHA/NIOSH guidelines for handling volatile ketones: use fume hoods, PPE (nitrile gloves, safety goggles), and spill kits .

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